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Compound of Interest

Compound Name: RK-701

cat. No.: B11932620

An In-depth Technical Guide on the Chemical Structure and Properties of RK-701

Introduction

RK-701 is a potent and highly selective, small-molecule inhibitor of the histone
methyltransferases G9a and G9a-like protein (GLP).[1][2] As a reversible and substrate-
competitive inhibitor, RK-701 has demonstrated significant potential in therapeutic applications,
particularly in the treatment of sickle cell disease (SCD) through the induction of fetal
hemoglobin (HbF) expression.[2][3] This technical guide provides a comprehensive overview of
the chemical structure, physicochemical properties, and the molecular and cellular
pharmacology of RK-701, intended for researchers, scientists, and professionals in drug
development.

Chemical Structure and Physicochemical Properties

RK-701, with the IUPAC name (S)-N-(1-((4-cyanophenyl)amino)-4-cyclopropyl-1-oxobutan-2-
yD)-3,6,6-trimethyl-4-oxo0-4,5,6,7-tetrahydro-1H-indole-2-carboxamide, is a structurally distinct
compound identified through high-throughput screening and subsequent optimization.[3][4] The
molecule possesses a chiral center, with the (S)-enantiomer being the biologically active form.

[3]

Table 1: Chemical Identifiers and Properties of RK-701
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Identifier/Property Value Reference
(8)-N-(1-((4-
cyanophenyl)amino)-4-
cyclopropyl-1-oxobutan-2-

IUPAC Name yeop pY [4]
yI)-3,6,6-trimethyl-4-oxo-
4,5,6,7-tetrahydro-1H-indole-2-
carboxamide

CAS Number 2648855-18-7 [41[5]

Molecular Formula C26H30N403 [41[6]

Molecular Weight 446.55 g/mol [41[6]

Exact Mass 446.2318 g/mol [4]
CC1=C(C(=O)N--INVALID-

LINK--

SMILES [5]
C(=0O)NC3=CC=C(C=C3)C#N)
NC2=C1C(=0O)CC(C2)(C)C
OWORSODZTADOQX-

INChl Key [4]
IBGZPJMESA-N

Table 2: Physicochemical Properties of RK-701
Property Value Reference
Appearance Solid [1]
N DMSO: 89 mg/mL (199.31
Solubility [2]

mM)

Storage Conditions

Solid Powder: -20°C for 12
months, 4°C for 6 months. In
Solvent: -80°C for 6 months,
-20°C for 6 months.

[1]
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Note: Detailed experimental data on properties such as melting point, pKa, and comprehensive
spectral analyses (NMR, Mass Spectrometry) are not readily available in the public domain but

may be obtainable from commercial suppliers.

Biological and Pharmacological Properties

RK-701 is a potent inhibitor of G9a and GLP with 1Cso values of 23-27 nM and 53 nM,
respectively.[2] It exhibits high selectivity, with over 1000-fold greater inhibition of G9a and GLP
compared to other methyltransferases.[1] A key pharmacological feature of RK-701 is its low
toxicity and lack of genotoxicity, which distinguishes it from other G9a inhibitors.[3]

Table 3: In Vitro and In Vivo Activity of RK-701
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o ] Cell Concentration/
Activity Metric . Result Reference
Line/Model Dose
Potent inhibition
G9a Inhibition ) of G9a
In vitro assay 23-27 nM ] [2]
(ICs0) enzymatic
activity.
Potent inhibition
GLP Inhibition ) of GLP
In vitro assay 53 nM ) [2]
(ICs0) enzymatic
activity.
Dose-dependent
increase in y-
y-globin mRNA 0.01-3 uM (4 globin mMRNA
_ HUDEP-2 cells ) [7]
Upregulation days) levels without
affecting cell
viability.
Increased
HbF-expressing percentage of
CD34+ cells Dose-dependent ] [3]
Cells HbF-expressing
cells.
Significant
H3K9me2 reduction in
) HUDEP-2 cells 1 uM (4 days) [3]
Downregulation cellular
H3K9me?2 levels.
In vivo y-globin Mouse model 20 mg/kg and 50  Selective [7]
Induction mg/kg (i.p. for 5 increase in
weeks) mouse

embryonic Y-
globin and
significant
downregulation
of H3K9me2 in
peripheral blood
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cells with low

toxicity.
Genotoxicity o - No mutagenicity
S. typhimurium Not specified [3]
(Ames Test) observed.

Genotoxicit No formation of
enotoxicity _ N
) Up to 100 mg/kg micronuclei in
(Micronucleus Rat [3]
Test) (oral, 2 weeks) bone marrow
es

cells.

Mechanism of Action: G9a/GLP Inhibition and Fetal
Globin Induction

RK-701 exerts its therapeutic effect by inhibiting the catalytic activity of the G9a/GLP complex,
which is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me?2), a
mark associated with transcriptional repression.[8] In the context of globin gene regulation,
G9a/GLP-mediated H3K9me2 plays a role in silencing the expression of fetal y-globin in adult
erythroid cells.

The inhibition of G9a/GLP by RK-701 leads to a reduction of H3K9me2 levels at the 3-globin
locus.[3] This epigenetic modification is a critical step in the reactivation of y-globin expression.
A key downstream effector in this pathway is the long non-coding RNA, BGLT3.[3] RK-701
treatment upregulates the expression of BGLT3.[3] BGLT3, in turn, is essential for the induction
of y-globin, acting as a universal mediator for chemically induced fetal globin gene expression.
[3] The proposed mechanism involves RK-701 inhibiting the recruitment of major y-globin
repressors, which are in complex with G9a, to the BGLT3 gene locus.[3]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9837035/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9837035/
https://www.benchchem.com/product/b11932620?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5387087/
https://www.benchchem.com/product/b11932620?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9837035/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9837035/
https://www.benchchem.com/product/b11932620?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9837035/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9837035/
https://www.benchchem.com/product/b11932620?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9837035/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

RK-701 Action Epigenetic Regulation Gene Regulation
H3K9 Dimethylation BGLT3 IncRNA
G9a/GLP Complex (Transcriptional Repression)

Represses

Activates Cellular Outcome

Catalyzes

y-globin Gene
| Expression

Leads to Fetal Hemoglobin (HbF)

Production

In Vitro Experimental Workflow for RK-701

Treatment with RK-701
(or DMSO control)

Incubation
(e.g., 4 days)

(Cell Harvesting)

Downstream Analysi

(RNA Extraction) (Protein Extraction) (Cell Staining for Flow Cytometra

gRT-PCR Western Blot Flow Cytometry
(y-globin, BGLT3 mRNA) (H3K9mez2 levels) (% HbF-positive cells)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b11932620?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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